5-Butylfuran-2(5H)-one chemical and physical properties
5-Butylfuran-2(5H)-one chemical and physical properties
An In-Depth Technical Guide to 5-Butylfuran-2(5H)-one: Properties, Synthesis, and Applications
Abstract
5-Butylfuran-2(5H)-one, a member of the butenolide class of unsaturated lactones, represents a significant scaffold in organic chemistry and drug discovery. The furanone ring is a core component in numerous natural products known for a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, and reactive nature of 5-Butylfuran-2(5H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights, offering detailed analytical protocols and exploring the compound's potential applications.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all further research and application. This section outlines the fundamental nomenclature and structural characteristics of 5-Butylfuran-2(5H)-one.
Nomenclature and Identifiers
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Systematic IUPAC Name : 2-butyl-2H-furan-5-one[4]
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Common Synonyms : 5-butyl-2(5H)-furanone, 2-octen-4-olide[4]
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CAS Number : 30336-14-2[4]
Structural Representation
The structure of 5-Butylfuran-2(5H)-one consists of a five-membered lactone ring (an unsaturated ester) with a butyl group attached at the 5-position. This α,β-unsaturated carbonyl system is a key determinant of its chemical reactivity.
Caption: Chemical structure of 5-Butylfuran-2(5H)-one.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from solubility in biological media to its stability under storage. The data presented below are primarily computed properties from authoritative databases.[4] Experimental data for the parent compound, 2(5H)-Furanone, is provided for context where specific data for the butyl-substituted analog is unavailable.
Summary Table of Properties
| Property | Value | Source |
| Molecular Weight | 140.18 g/mol | PubChem[4] |
| Exact Mass | 140.083729621 Da | PubChem[4] |
| Molecular Formula | C₈H₁₂O₂ | PubChem, NIST[4][5] |
| XLogP3-AA (LogP) | 2 | PubChem (Computed)[4] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[4] |
| Rotatable Bond Count | 3 | PubChem (Computed)[4] |
| Boiling Point (Parent Cpd.) | 86-87 °C at 12 mm Hg | Sigma-Aldrich (for 2(5H)-Furanone)[6] |
| Melting Point (Parent Cpd.) | 4-5 °C | Sigma-Aldrich (for 2(5H)-Furanone)[6] |
| Solubility (Parent Cpd.) | Soluble in water and ethanol | PubChem, Scent.vn[6][7] |
| Density (Parent Cpd.) | 1.185 g/cm³ at 25 °C | PubChem[6] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The key reactive features of 5-Butylfuran-2(5H)-one—the lactone carbonyl, the conjugated double bond, and the aliphatic butyl chain—give rise to a distinct spectroscopic fingerprint.
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, expected characteristics can be predicted based on the functional groups present and data from analogous structures.[8]
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Olefinic Protons (C=C-H) | ~6.1 - 7.5 ppm | Protons on the double bond are deshielded by the electronegative oxygen and the carbonyl group. |
| Aliphatic Protons (-CH₂-, -CH₃) | ~0.9 - 2.5 ppm | Standard range for an alkyl chain. The protons alpha to the furanone ring will be further downfield. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 - 175 ppm | Typical chemical shift for a lactone carbonyl carbon. |
| Olefinic Carbons (C=C) | ~120 - 155 ppm | Carbons involved in the double bond within the ring. | |
| Aliphatic Carbons (-CH₂-, -CH₃) | ~13 - 35 ppm | Standard range for saturated carbon atoms in the butyl group. | |
| IR Spectroscopy | C=O (lactone) | ~1740-1780 cm⁻¹ (Strong) | The carbonyl stretch is a very strong and characteristic absorption for lactones.[9] |
| C=C (alkene) | ~1640-1690 cm⁻¹ (Medium) | Absorption for the carbon-carbon double bond within the furanone ring.[9] | |
| C-O (ester) | ~1000-1300 cm⁻¹ (Strong) | Stretching vibrations for the C-O bonds of the ester group.[9] | |
| C-H (alkyl) | ~2850-2960 cm⁻¹ (Strong) | Stretching vibrations for the C-H bonds of the butyl group.[8] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 140 | Corresponds to the exact mass of the molecule. |
Experimental Protocol: Sample Preparation for Spectroscopic Analysis
The quality of spectroscopic data is directly dependent on meticulous sample preparation. This protocol outlines a general procedure for preparing a sample of 5-Butylfuran-2(5H)-one for NMR and MS analysis.
Objective: To prepare a pure, homogeneous sample suitable for high-resolution NMR and Mass Spectrometry.
Materials:
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5-Butylfuran-2(5H)-one sample
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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High-purity solvent for MS (e.g., Methanol, Acetonitrile)
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5 mm NMR tubes
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Micropipettes
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Vortex mixer
-
Vials for MS
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 5-Butylfuran-2(5H)-one sample into a clean, dry vial.
-
Dissolution (NMR): Using a micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[8] Ensure no air bubbles are trapped.
-
Sample Preparation (MS): Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a high-purity, volatile solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration in the low µg/mL or ng/mL range, depending on the sensitivity of the mass spectrometer.
-
Analysis: The prepared samples are now ready for insertion into the NMR spectrometer and infusion or injection into the mass spectrometer.
Visualization: Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of 5-Butylfuran-2(5H)-one.
Synthesis and Reactivity
The furan-2(5H)-one scaffold is a valuable synthetic intermediate.[2] Its synthesis and subsequent reactions are of great interest to medicinal and synthetic chemists.
Synthetic Pathways
The synthesis of substituted 2(5H)-furanones can be achieved through various methodologies. A common and powerful approach involves the Wittig reaction or its variants, using α-hydroxycarbonyl compounds as starting materials which react with phosphorus ylides to form the butenolide ring through an addition and subsequent intramolecular cyclization.[2] Another prominent route is the oxidation of corresponding furfural derivatives. For instance, 5-hydroxy-2(5H)-furanone can be synthesized via the photo-oxidation of furfural, which can then serve as a platform for further derivatization.[10][11][12]
Chemical Reactivity
The reactivity of 5-Butylfuran-2(5H)-one is dominated by the electrophilic nature of the α,β-unsaturated lactone system.
-
Michael Addition: The β-carbon of the conjugated system is susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents at the 4-position.
-
Reactions at the Carbonyl Group: The lactone carbonyl can undergo reactions typical of esters, such as reduction or attack by strong nucleophiles, which may lead to ring-opening.
-
Diels-Alder Reactions: The conjugated double bond can act as a dienophile in cycloaddition reactions, providing a pathway to complex polycyclic structures.
-
Oxidative Instability: Furanic compounds can exhibit poor oxidative stability, leading to the formation of gums and polymers upon exposure to air. This is a critical consideration for storage and formulation.[13]
Applications and Biological Significance
The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, found in many natural products with potent biological activity.[14]
-
Antimicrobial Activity: Derivatives of 2(5H)-furanone have been shown to possess significant antimicrobial and antifungal properties.[1][3] Brominated furanones, for example, are capable of interfering with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[11]
-
Anti-inflammatory and Anticancer Potential: The furan ring is a common five-membered aromatic ring found in many pharmacologically active substances, acting as a bioisostere for phenyl rings to improve drug-receptor interactions.[15] Various furan derivatives have been investigated for anticancer, anti-inflammatory, and antidiabetic applications.[16]
-
Synthetic Building Block: Due to its versatile reactivity, 5-Butylfuran-2(5H)-one can serve as a starting material for the synthesis of more complex molecules and other classes of lactones and heterocyclic compounds.[2][7]
Safety and Handling
Hazard Identification
Based on analogous compounds, 5-Butylfuran-2(5H)-one should be handled as a potentially hazardous substance with the following classifications:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[17][18]
-
Skin Irritation, Category 2: Causes skin irritation.[17][18]
-
Eye Irritation, Category 2A: Causes serious eye irritation.[17][18]
-
Flammability: May be a combustible liquid. Keep away from heat and open flames.[19]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[17][18]
-
Do not ingest or inhale vapors.[19]
-
Keep containers tightly closed when not in use and store in a cool, dry place away from light.[17][18]
-
Use explosion-proof electrical equipment and take precautionary measures against static discharge.[19]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][19]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[17][19]
-
Body Protection: Wear a lab coat or other protective clothing.[17]
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[18][19]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[18][19]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[17][18]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17][18]
Conclusion
5-Butylfuran-2(5H)-one is a molecule of significant interest due to its reactive α,β-unsaturated lactone core and its place within the broader class of biologically active furanones. Its physicochemical properties, characterized by moderate lipophilicity and multiple hydrogen bond acceptors, make it a viable scaffold for medicinal chemistry exploration. A thorough understanding of its spectroscopic signature is crucial for its synthesis and characterization, while its inherent reactivity offers numerous avenues for derivatization. Given the established biological importance of the furanone ring, 5-Butylfuran-2(5H)-one stands as a valuable building block for the development of novel therapeutics and other specialized chemical applications. Adherence to strict safety protocols is essential when handling this and related compounds.
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